molecular formula C10H11Cl2NO B14063231 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14063231
M. Wt: 232.10 g/mol
InChI Key: LWPSVWMMZMMJHC-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive chlorinating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The amino and chloromethyl groups can participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1-(3-Amino-4-methylphenyl)-3-chloropropan-2-one
  • 1-(3-Amino-4-(bromomethyl)phenyl)-3-chloropropan-2-one
  • 1-(3-Amino-4-(hydroxymethyl)phenyl)-3-chloropropan-2-one

Uniqueness: 1-(3-Amino-4-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6,13H2

InChI Key

LWPSVWMMZMMJHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)N)CCl

Origin of Product

United States

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